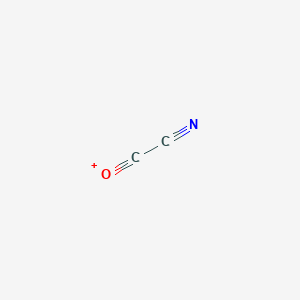
(Cyanomethylidyne)oxidanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Cyanomethylidyne)oxidanium is a chemical compound characterized by the presence of a cyanomethylidyne group bonded to an oxidanium ion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of (Cyanomethylidyne)oxidanium typically involves the reaction of a cyanomethylidyne precursor with an oxidizing agent. One common method is the reaction of cyanomethylidyne chloride with hydrogen peroxide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of catalysts and advanced purification techniques further enhances the efficiency of the industrial production process.
Analyse Chemischer Reaktionen
Types of Reactions: (Cyanomethylidyne)oxidanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The cyanomethylidyne group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyanomethylidyne oxide, while reduction may produce cyanomethylidyne hydride.
Wissenschaftliche Forschungsanwendungen
(Cyanomethylidyne)oxidanium has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and its role in biochemical pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (Cyanomethylidyne)oxidanium involves its interaction with specific molecular targets and pathways. The compound can act as an oxidizing or reducing agent, depending on the reaction conditions. It may also interact with enzymes and other biomolecules, influencing their activity and function. The exact molecular targets and pathways involved are the subject of ongoing research.
Vergleich Mit ähnlichen Verbindungen
(Cyanomethylidyne)oxidanium can be compared with other similar compounds, such as:
Cyanomethylidyne chloride: This compound is a precursor in the synthesis of this compound.
Cyanomethylidyne hydride: A reduced form of this compound.
Cyanomethylidyne oxide: An oxidized form of this compound.
Eigenschaften
CAS-Nummer |
138853-34-6 |
|---|---|
Molekularformel |
C2NO+ |
Molekulargewicht |
54.03 g/mol |
IUPAC-Name |
cyanomethylidyneoxidanium |
InChI |
InChI=1S/C2NO/c3-1-2-4/q+1 |
InChI-Schlüssel |
WYHQSNCSDYDGRE-UHFFFAOYSA-N |
Kanonische SMILES |
C(#N)C#[O+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



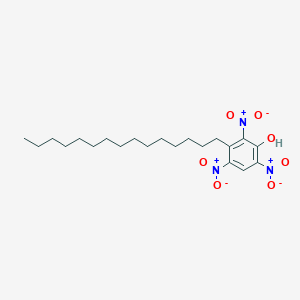
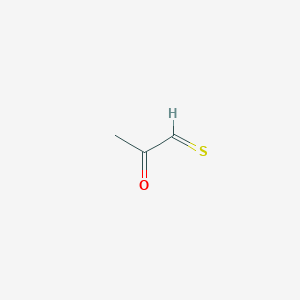
![1-[(2-Bromo-3-methoxybut-2-en-1-yl)oxy]-4-methoxybenzene](/img/structure/B14289760.png)
![Triphenyl({[2-(trimethylsilyl)ethyl]sulfanyl}methyl)phosphanium chloride](/img/structure/B14289768.png)
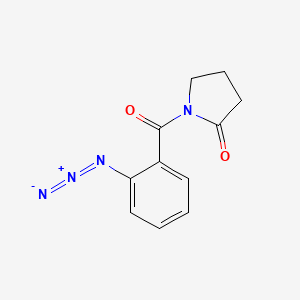
methanone](/img/structure/B14289776.png)
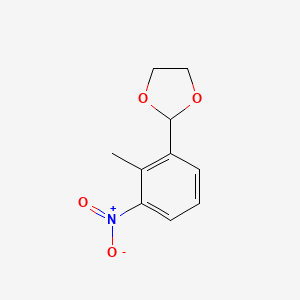
![2-Bromo-1-[(2-cyanophenyl)methyl]pyridin-1-ium bromide](/img/structure/B14289794.png)
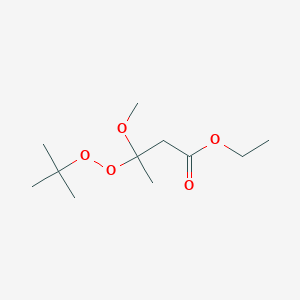
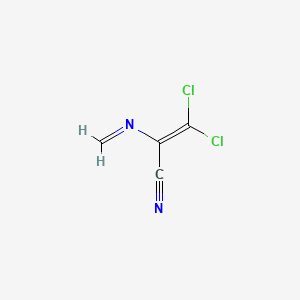
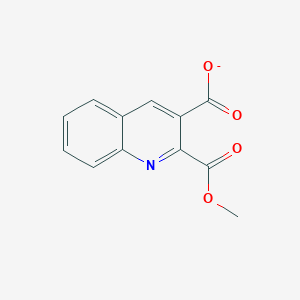
![1,3-Dithiolo[4,5-b][1,4]dithiin-2-one, 5,6-dihydro-5-methyl-](/img/structure/B14289829.png)

